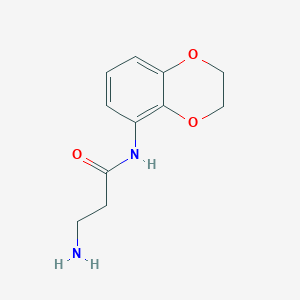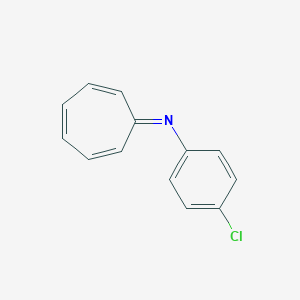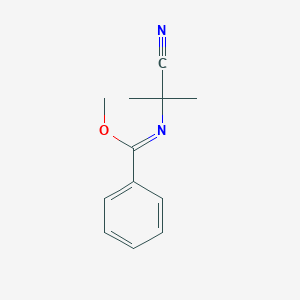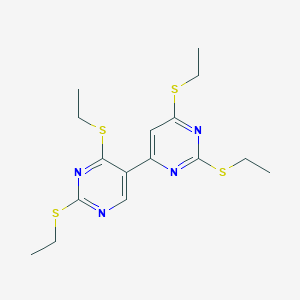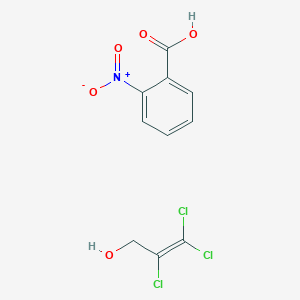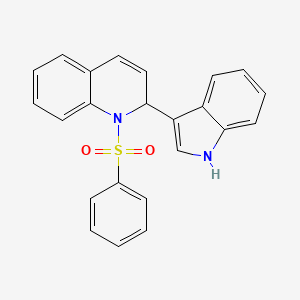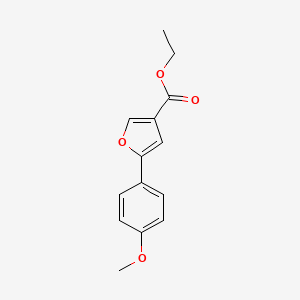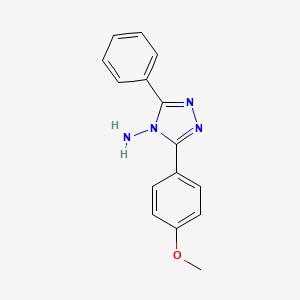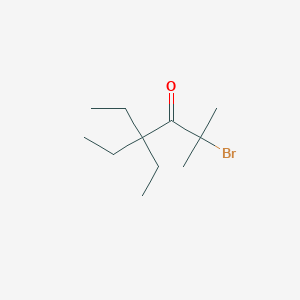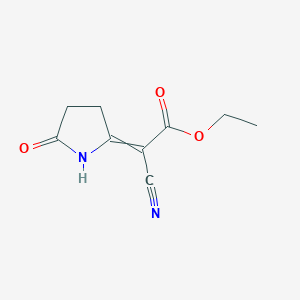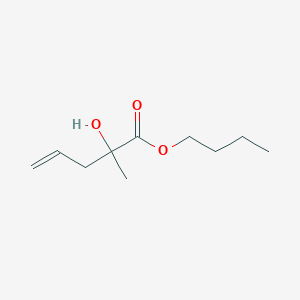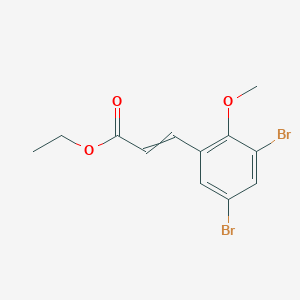
Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position . This specific compound is notable for its two bromine atoms and a methoxy group attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Esterification: The brominated product is then subjected to esterification with ethyl acrylate under acidic conditions to form the final compound
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The α,β-unsaturated ester group can participate in addition reactions with various reagents
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation can be carried out using agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylprop-2-enoates, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated ester group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but lacks bromine atoms.
Ethyl 2,3-dibromopropionate: Contains bromine atoms but lacks the phenyl and methoxy groups
Uniqueness
Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate is unique due to the presence of both bromine atoms and a methoxy group on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
62547-37-9 |
|---|---|
Molecular Formula |
C12H12Br2O3 |
Molecular Weight |
364.03 g/mol |
IUPAC Name |
ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12Br2O3/c1-3-17-11(15)5-4-8-6-9(13)7-10(14)12(8)16-2/h4-7H,3H2,1-2H3 |
InChI Key |
ZOLXGMWBVDYSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC(=C1)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


